molecular formula C18H18O3 B8531705 p-(4'-n-Butylbenzoyloxy)benzaldehyde

p-(4'-n-Butylbenzoyloxy)benzaldehyde

Cat. No.: B8531705
M. Wt: 282.3 g/mol
InChI Key: BLJMMTMKJAFPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-(4'-n-Butylbenzoyloxy)benzaldehyde is a useful research compound. Its molecular formula is C18H18O3 and its molecular weight is 282.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Applications

p-(4'-n-Butylbenzoyloxy)benzaldehyde has been investigated as a pharmaceutical intermediate. Its derivatives have shown promising activity against various cancer cell lines, demonstrating potential as an anticancer agent. A study focusing on structure-activity relationships found that certain derivatives exhibited significant cytotoxicity against HL-60 leukemia cells at concentrations ranging from 1 to 10 μM, indicating their potential for further development as therapeutic agents .

Case Study: Anticancer Activity

A series of benzyloxybenzaldehyde derivatives were synthesized and tested for anticancer activity. Among these, specific compounds demonstrated the ability to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential, leading to cell cycle arrest at the G2/M phase .

Material Science

In material science, this compound is utilized in the synthesis of polymers and other materials due to its reactive functional groups. Its ability to undergo polymerization reactions makes it suitable for creating advanced materials with tailored properties.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength. This application is particularly valuable in developing high-performance materials for industrial use.

Agricultural Applications

The compound has also been explored for its fungicidal properties. Research indicates that this compound derivatives exhibit effective antifungal activity against various plant pathogens, making them candidates for developing new agricultural fungicides.

Case Study: Fungicidal Activity

In vivo studies have demonstrated that formulations containing this compound significantly reduce disease severity in crops infected with fungal pathogens. The efficacy was assessed through field trials where treated plants showed improved health and yield compared to untreated controls .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameBiological ActivityEffective Concentration (μM)
This compoundAnticancer1 - 10
2-(benzyloxy)-5-chlorobenzaldehydeAnticancer5 - 15
2-(benzyloxy)-5-methoxybenzaldehydeAntifungal10 - 20
p-nitrobenzoic acidAntifungal15 - 25

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for p-(4'-n-Butylbenzoyloxy)benzaldehyde, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via esterification of 4-hydroxybenzaldehyde with 4-n-butylbenzoyl chloride. A base (e.g., K₂CO₃) is used to deprotonate the hydroxyl group, and the reaction is conducted in acetone under reflux. Reaction progress is monitored via TLC. Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to acyl chloride), solvent polarity, and reaction time. Post-reaction purification employs column chromatography with ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most effective for characterizing p-(4'-n-Butylbenzoyloxy)benzaldehyde, and what key spectral features should be analyzed?

  • Methodology :

  • FTIR : Identify carbonyl stretches (aldehyde: ~1700 cm⁻¹; ester: ~1720 cm⁻¹) and aromatic C–H bending (~830 cm⁻¹ for para substitution) .
  • ¹H NMR : Analyze the aldehyde proton (δ 9.8–10.0), aromatic protons (δ 7.5–8.0 for benzoyloxy group), and n-butyl chain protons (δ 0.9–1.7). Integration ratios confirm substituent positions .
  • HPLC/GC-MS : Assess purity (>95%) and rule out byproducts like unreacted 4-hydroxybenzaldehyde .

Q. How can the solubility and stability of p-(4'-n-Butylbenzoyloxy)benzaldehyde be experimentally determined for formulation studies?

  • Methodology :

  • Solubility : Use shake-flask method in solvents (e.g., DMSO, ethanol, water) at 25°C. Quantify via UV-Vis spectroscopy at λ ≈ 280 nm (aldehyde π→π* transition) .
  • Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (4–40°C), and light exposure. Monitor decomposition via HPLC and identify degradation products (e.g., hydrolyzed benzaldehyde derivatives) .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical thermochemical data for benzaldehyde derivatives like p-(4'-n-Butylbenzoyloxy)benzaldehyde?

  • Methodology :

  • Use high-level quantum methods (e.g., G4 or CCSD(T)) to calculate gas-phase enthalpy of formation (ΔfH°). Compare with experimental data from combustion calorimetry or high-resolution FTIR spectroscopy (e.g., torsional barriers for rotational isomers). Address discrepancies by refining solvation models or verifying experimental conditions (e.g., sample purity) .

Q. What safety protocols are critical when handling p-(4'-n-Butylbenzoyloxy)benzaldehyde, given structural analogs’ mutagenicity and decomposition risks?

  • Methodology :

  • Conduct Ames testing to assess mutagenicity (structural analogs show low mutagenicity but require precautions).
  • Use PPE (gloves, goggles) and fume hoods to mitigate inhalation/contact risks. Avoid heating above 80°C due to decomposition risks (DSC analysis recommended for thermal stability profiling) .

Q. How does the n-butylbenzoyloxy substituent influence the compound’s reactivity in catalytic oxidation or epoxidation reactions?

  • Methodology :

  • Test catalytic systems (e.g., Ce-MOFs) under controlled O₂ flow. Analyze products via GC-MS for epoxides or ketones. The electron-withdrawing benzoyloxy group may stabilize transition states, enhancing epoxidation selectivity. Compare turnover frequencies (TOF) with unsubstituted benzaldehyde controls .

Q. What strategies can address conflicting data in the compound’s biological activity studies, such as antioxidant vs. pro-oxidant effects?

  • Methodology :

  • Use standardized assays (e.g., DPPH/ABTS for antioxidant activity; ROS quantification via fluorescent probes like DCFH-DA). Control for solvent interference (e.g., DMSO’s radical scavenging properties) and validate results across cell lines (e.g., HepG2 vs. RAW 264.7 macrophages) .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodology :

  • Replicate studies using identical solvent grades and temperatures. For aqueous solubility, consider micellar encapsulation (e.g., using cyclodextrins) to enhance dissolution. For organic solvents, validate via saturation shake-flask method with HPLC quantification .

Q. What experimental design considerations are critical for minimizing byproduct formation during synthesis?

  • Methodology :

  • Use anhydrous conditions to prevent hydrolysis of the benzoyl chloride intermediate. Optimize reaction time to avoid over-alkylation (e.g., byproducts from n-butyl chain migration). Employ scavengers (e.g., molecular sieves) for water-sensitive steps .

Properties

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

(4-formylphenyl) 4-butylbenzoate

InChI

InChI=1S/C18H18O3/c1-2-3-4-14-5-9-16(10-6-14)18(20)21-17-11-7-15(13-19)8-12-17/h5-13H,2-4H2,1H3

InChI Key

BLJMMTMKJAFPCS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-n-Butylbenzoyl chloride (39, 2 g, 0.2 m) was added dropwise to a solution of 4-hydroxybenzaldehyde (24.4 g), (0.2 m) anhydrous benzene (320 ml) and dry pyridine (30 ml) with stirring. After completion of addition stirring was continued for 24 hours at room temperature. The resulting reaction mixture was poured into cold water. The organic layer was separated and washed with diluted hydrochloric acid solution, diluted potassium hydroxide solution and water, then dried over anhydrous sodium sulfate. The solvent was evaporated and the residue was crystallized from ethanol to yield p-(4'-n-butylbenzoyloxy)benzaldehyde (26.3 g, 46%) mp 49.7° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.